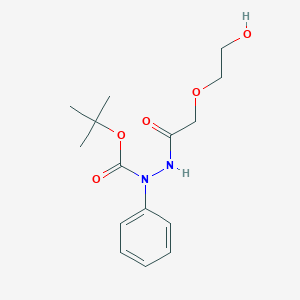
Tert-butyl 2-(2-(2-hydroxyethoxyl)acetyl)-1-phenylhydrazine carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(2-(2-hydroxyethoxy)acetyl)-1-phenylhydrazinecarboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, a phenylhydrazine moiety, and a hydroxyethoxyacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-(2-hydroxyethoxy)acetyl)-1-phenylhydrazinecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of tert-butyl hydrazinecarboxylate with 2-(2-hydroxyethoxy)acetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction mixture is typically purified using techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-(2-(2-hydroxyethoxy)acetyl)-1-phenylhydrazinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenylhydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
tert-Butyl 2-(2-(2-hydroxyethoxy)acetyl)-1-phenylhydrazinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(2-(2-hydroxyethoxy)acetyl)-1-phenylhydrazinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The phenylhydrazine moiety can form hydrogen bonds or other interactions with active sites, potentially inhibiting enzyme activity or altering receptor function. The hydroxyethoxyacetyl group may enhance solubility and facilitate transport within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate
- tert-Butyl (2-(2-(2-hydroxyethoxy)ethyl)carbamate
Uniqueness
tert-Butyl 2-(2-(2-hydroxyethoxy)acetyl)-1-phenylhydrazinecarboxylate is unique due to the presence of both the phenylhydrazine and hydroxyethoxyacetyl groups, which confer specific reactivity and potential biological activity. Similar compounds may lack one or more of these functional groups, resulting in different chemical and biological properties.
Propriétés
Formule moléculaire |
C15H22N2O5 |
|---|---|
Poids moléculaire |
310.35 g/mol |
Nom IUPAC |
tert-butyl N-[[2-(2-hydroxyethoxy)acetyl]amino]-N-phenylcarbamate |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17(12-7-5-4-6-8-12)16-13(19)11-21-10-9-18/h4-8,18H,9-11H2,1-3H3,(H,16,19) |
Clé InChI |
HFBGVVCXYOHOQW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C1=CC=CC=C1)NC(=O)COCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















